molecular formula C18H30O2 B14467076 6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione CAS No. 66067-36-5

6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione

Cat. No.: B14467076
CAS No.: 66067-36-5
M. Wt: 278.4 g/mol
InChI Key: PSKPVVULUXBPSS-UHFFFAOYSA-N
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Description

6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione is a chemical compound with the molecular formula C18H30O2 It is a terpenoid, a class of naturally occurring organic chemicals derived from five-carbon isoprene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione involves several steps. One method starts with 10,10-Ethylenedioxy-2,6-dimethyl-2,6E-undecadiene, which undergoes selective epoxidation with m-chloroperbenzoic acid. The resultant epoxide is then cleaved with lithium diisopropylamide under a nitrogen atmosphere. This intermediate product undergoes a series of reactions, including mercuric acetate-catalyzed transetherification, Claisen rearrangement, and Grignard reaction, followed by oxidation and deketalization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and Corey’s reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various catalysts and reagents can facilitate substitution reactions, including Grignard reagents and organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit electron transport in isolated rat liver mitochondria, indicating its potential impact on cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Its synthesis and reactivity make it a valuable compound for various research and industrial applications.

Properties

CAS No.

66067-36-5

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

6,10,14-trimethylpentadeca-5,9-diene-2,13-dione

InChI

InChI=1S/C18H30O2/c1-14(2)18(20)13-12-16(4)9-6-8-15(3)10-7-11-17(5)19/h9-10,14H,6-8,11-13H2,1-5H3

InChI Key

PSKPVVULUXBPSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC(=CCCC(=CCCC(=O)C)C)C

Origin of Product

United States

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